1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by a hexane chain, with bromide ions as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium rings can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imidazolium rings, although specific conditions depend on the desired product.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with chloride ions would yield the corresponding chloride salt of the compound.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with molecular targets such as enzymes and microbial cell membranes. The imidazolium rings can disrupt the function of enzymes by binding to their active sites, while the bromide ions can interfere with cellular processes . These interactions lead to the antimicrobial and catalytic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-phenylurea): This compound has a similar hexane backbone but different functional groups, leading to distinct properties and applications.
Irganox 1098: A primary antioxidant used for stabilizing polymers, with a different chemical structure but similar industrial applications.
1,1’-(Hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Another imidazolium salt with different counterions, used in various chemical reactions.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is unique due to its specific combination of imidazolium rings and bromide counterions, which confer distinct antimicrobial and catalytic properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
349081-22-7 |
---|---|
Molecular Formula |
C14H28Br2N4 |
Molecular Weight |
412.21 g/mol |
IUPAC Name |
3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C14H26N4.2BrH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H |
InChI Key |
DBYKXCZWWWADHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.